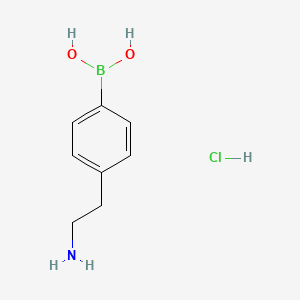
N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as CTU, is a chemical compound that has gained significant attention in the scientific community. CTU is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders.
作用机制
The mechanism of action of CTU involves the inhibition of protein kinase CK2, which is a key regulator of cell growth and proliferation. CK2 has been shown to be overexpressed in many types of cancer and is involved in the development and progression of cancer. By inhibiting CK2, CTU can block the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death. CTU has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus by targeting viral proteins.
Biochemical and Physiological Effects
CTU has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CTU can inhibit cell growth and induce apoptosis, leading to the death of cancer cells. CTU has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CTU has been shown to have antiviral activity by inhibiting viral replication.
实验室实验的优点和局限性
CTU has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. CTU has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, CTU has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
For the development of CTU include optimizing its synthesis, investigating its efficacy in preclinical and clinical studies, and identifying potential targets for drug development.
合成方法
CTU is synthesized using a multi-step process that involves the reaction of 2-chloro-5-methylphenyl isocyanate with 2-aminothiazole, followed by the reaction of the resulting intermediate with m-tolylurea. The final product, CTU, is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of CTU has been optimized to improve yield and purity, making it suitable for use in scientific research.
科学研究应用
CTU has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CTU has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. CTU has also been shown to have antiviral activity against the hepatitis C virus and the Zika virus. In addition, CTU has been investigated for its anti-inflammatory properties, which may have applications in treating inflammatory disorders such as rheumatoid arthritis.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-15(8-12)22-19(27)25-20-23-16(11-28-20)10-18(26)24-17-9-14(21)7-6-13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLHWWSHLSWFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

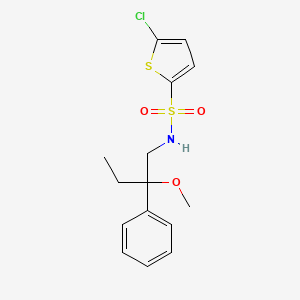
![(E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788683.png)
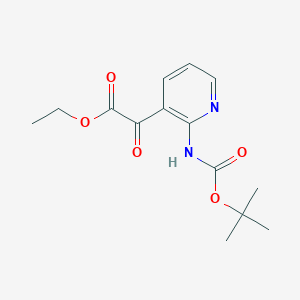
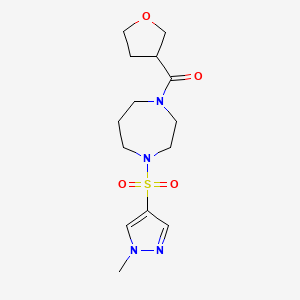
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2788686.png)
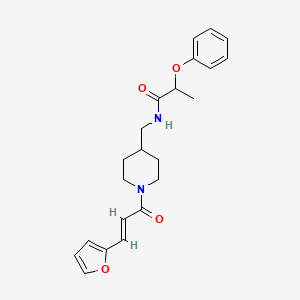
![({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2788688.png)
![Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate](/img/structure/B2788689.png)

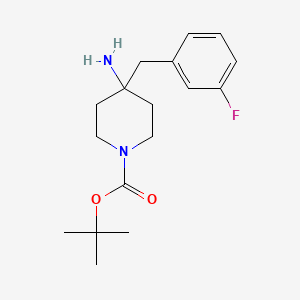

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2788698.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)
